![molecular formula C20H15ClN4O3S3 B2735118 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 1021211-50-6](/img/no-structure.png)

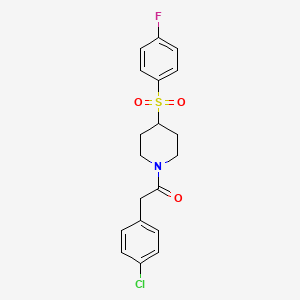

2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide

カタログ番号 B2735118

CAS番号:

1021211-50-6

分子量: 491

InChIキー: BOIMRXLDDCIGJH-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide” is a complex organic molecule. It contains several functional groups and rings, including a thiazolo[4,5-d]pyrimidin ring, a chlorophenyl group, and a methoxyphenyl group .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results .科学的研究の応用

- Researchers have explored the anticancer potential of this compound and its derivatives. For instance, a series of pyrazolo [3,4-d]pyrimidine and urea hybrids were synthesized and evaluated for their anticancer activity in vitro and in vivo cancer models . Among these, compounds 28, 30, 33, 36, and 37 exhibited promising cytotoxicity against tested cancer cell lines. Compound 37 (also known as CBS-1) emerged as the most active derivative, surpassing doxorubicin in terms of cytotoxicity. CBS-1 inhibited cell cycle progression, induced apoptosis, and displayed tumoricidal effects in lung adenocarcinoma xenograft models.

- Another avenue of research involves designing selective orally bioavailable TTK inhibitors. Pyrido [2,3-d]pyrimidin-7(8H)-ones, structurally related to our compound, have been investigated for their potential in inhibiting TTK . Understanding TTK inhibition could have implications in cancer therapy.

- The compound’s structure lends itself to heterocyclic system synthesis. By condensing 2-aryl-substituted pyrimidin-5-ylpropanoic acids with 1,2-ethanediamine and 1,2-benzenediamine, new derivatives of heterocyclic systems (such as imidazo- and benzo [4’,5’]imidazo [1’,2’:1,6]pyrido [2,3-d]pyrimidines) have been successfully synthesized . These novel structures may find applications in drug discovery.

- A versatile synthetic procedure has been developed for functionalized novel 2,5-diphenyl-5H-chromeno [4,3-d]pyrimidin-5-ol and (2,4-diphenylpyrimidin-5-yl) (2-hydroxyphenyl) methanone . These fused chromone-pyrimidine hybrids could have diverse applications, including pharmacological studies.

Anticancer Activity

Threonine Tyrosine Kinase (TTK) Inhibition

Heterocyclic System Synthesis

Functionalized Chromone-Pyrimidine Hybrids

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the thiazole ring, followed by the addition of the chlorophenyl and methoxyphenyl groups, and finally the addition of the acetamide group.", "Starting Materials": [ "2-amino-4-chlorobenzoic acid", "thiourea", "methyl 3-methoxyphenylacetate", "sodium hydroxide", "acetic anhydride", "phosphorus pentoxide", "4-chlorophenacyl bromide" ], "Reaction": [ "Synthesis of the thiazole ring by reacting 2-amino-4-chlorobenzoic acid with thiourea in the presence of sodium hydroxide and heating the mixture to form 4-chlorophenyl-thiazole.", "Addition of the chlorophenyl group by reacting 4-chlorophenacyl bromide with 4-chlorophenyl-thiazole in the presence of phosphorus pentoxide to form 3-(4-chlorophenyl)-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-7-one.", "Addition of the methoxyphenyl group by reacting methyl 3-methoxyphenylacetate with 3-(4-chlorophenyl)-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-7-one in the presence of sodium hydroxide to form 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide." ] } | |

CAS番号 |

1021211-50-6 |

製品名 |

2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide |

分子式 |

C20H15ClN4O3S3 |

分子量 |

491 |

IUPAC名 |

2-[[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |

InChI |

InChI=1S/C20H15ClN4O3S3/c1-28-14-4-2-3-12(9-14)22-15(26)10-30-19-23-17-16(18(27)24-19)31-20(29)25(17)13-7-5-11(21)6-8-13/h2-9H,10H2,1H3,(H,22,26)(H,23,24,27) |

InChIキー |

BOIMRXLDDCIGJH-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=C(C=C4)Cl |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

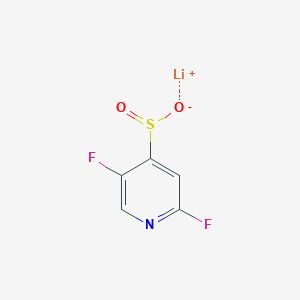

Lithium;2,5-difluoropyridine-4-sulfinate

2228297-84-3

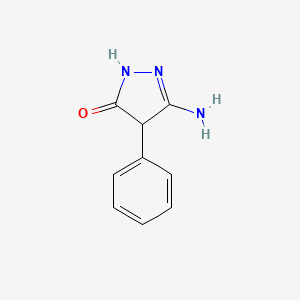

3-amino-4-phenyl-4,5-dihydro-1H-pyrazol-5-one

103755-48-2

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2735036.png)

![4-Tert-butyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2735044.png)

![3,8-Bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzo[c]chromen-6-one](/img/structure/B2735051.png)

![3-[(Carbamoylmethyl)amino]propanamide](/img/structure/B2735052.png)

![5-((4-Ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2735053.png)